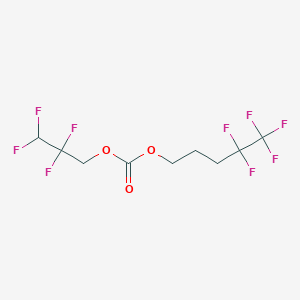
Cerium;propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of cerium;propan-2-ol typically involves the reaction of cerium salts with propan-2-ol. One common method is the reduction of cerium(IV) oxide with propan-2-ol under controlled conditions. This reaction can be carried out in a solvent such as hexane, and the temperature and pressure conditions are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound can be produced using a solventless thermolysis process. This involves heating cerium-oleate powder under low pressure at around 320°C, followed by dispersion in hexane. This method is advantageous as it avoids the use of toxic solvents and allows for the production of highly concentrated cerium oxide nanoparticles .
Análisis De Reacciones Químicas
Types of Reactions: Cerium;propan-2-ol can undergo various chemical reactions, including:
Oxidation: Cerium can act as an oxidizing agent, facilitating the oxidation of propan-2-ol to acetone.
Reduction: Cerium can also participate in reduction reactions, where it is reduced from cerium(IV) to cerium(III).
Substitution: The hydroxyl group in propan-2-ol can be substituted with other functional groups in the presence of cerium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products:
Oxidation: Acetone is a major product when propan-2-ol is oxidized.
Reduction: Cerium(III) compounds are formed during reduction reactions.
Substitution: Depending on the substituent, various organic compounds can be formed.
Aplicaciones Científicas De Investigación
Cerium;propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Mecanismo De Acción
The mechanism of action of cerium;propan-2-ol involves the redox cycling between cerium(III) and cerium(IV) states. This redox activity allows cerium to act as a catalyst in various chemical reactions. In biological systems, cerium oxide nanoparticles can scavenge reactive oxygen species, thereby reducing oxidative stress and inflammation . The molecular targets include reactive oxygen species and various cellular pathways involved in oxidative stress response .
Comparación Con Compuestos Similares
Propan-2-ol (Isopropyl Alcohol): A common solvent and disinfectant with similar chemical properties but lacks the catalytic properties of cerium.
Cerium Oxide (CeO2): Widely used in catalysis and biomedical applications, but without the solvent properties of propan-2-ol.
Uniqueness: Cerium;propan-2-ol combines the catalytic properties of cerium with the solvent properties of propan-2-ol, making it a versatile compound for various applications. Its ability to participate in both oxidation and reduction reactions, along with its potential biomedical applications, sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C3H8CeO |
|---|---|
Peso molecular |
200.21 g/mol |
Nombre IUPAC |
cerium;propan-2-ol |
InChI |
InChI=1S/C3H8O.Ce/c1-3(2)4;/h3-4H,1-2H3; |
Clave InChI |
QPCFYJSFLHCWBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O.[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL](/img/structure/B12088818.png)
![[Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)
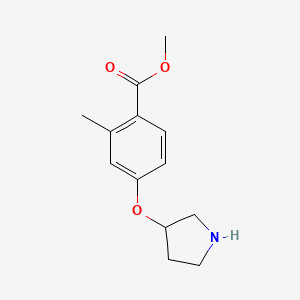
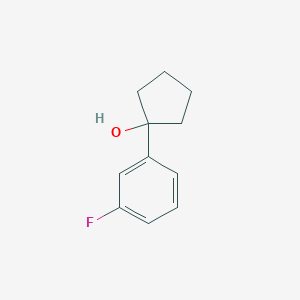
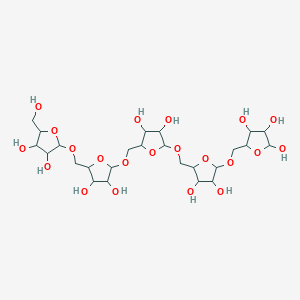


![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)
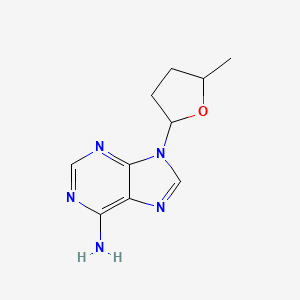
![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)



